(s)-3-(2-Chlorophenyl)-beta-alaninol
Description
Properties
IUPAC Name |
(3S)-3-amino-3-(2-chlorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-8-4-2-1-3-7(8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTCBVJNSSTRIS-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCO)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CCO)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthetic Methodologies for S 3 2 Chlorophenyl Beta Alaninol
Retrosynthetic Analysis and Strategic Precursor Identification
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.orgias.ac.in This process is repeated until simple or commercially available starting materials are reached. wikipedia.org
Strategic Disconnections for the Chiral Beta-Alaninol Scaffold
The core structure of (S)-3-(2-Chlorophenyl)-beta-alaninol, a chiral β-alaninol scaffold, allows for several strategic disconnections. A primary disconnection can be made at the C-N bond, leading to a chiral epoxide and an amine, or at the C-C bond between the α and β carbons. Another effective strategy involves disconnecting the chiral center from the aromatic ring, which simplifies the synthesis to introducing chirality to a prochiral precursor.
A logical retrosynthetic approach would involve the following key disconnections:
C-N Bond Disconnection: This leads back to a chiral 3-(2-chlorophenyl)propane-1,2-diol derivative, which can be synthesized from 2-chlorostyrene (B146407) oxide.
Cα-Cβ Bond Disconnection: This suggests a synthetic route involving the addition of a nucleophile to an imine derived from 2-chlorobenzaldehyde (B119727).
Reduction of a β-amino acid: The target molecule can be envisioned as the reduction product of (S)-3-amino-3-(2-chlorophenyl)propanoic acid. This simplifies the challenge to the asymmetric synthesis of a β-amino acid.
Identification of Chiral and Achiral Starting Materials Bearing the 2-Chlorophenyl Moiety
Based on the retrosynthetic analysis, several starting materials bearing the 2-chlorophenyl moiety can be identified.
Achiral Starting Materials:
2-Chlorobenzaldehyde: A versatile precursor for the formation of imines and subsequent asymmetric reduction or nucleophilic addition.
2-Chloroacetophenone: Can be used in condensation reactions to build the carbon skeleton.
2-Chlorocinnamic acid derivatives: These can undergo asymmetric hydrogenation or amination to introduce the chiral center.
Chiral Starting Materials:
(S)-2-chloro-alpha-methylbenzylamine: Can be used as a chiral auxiliary to direct the stereoselective synthesis. nih.gov
Chiral epoxides derived from 2-chlorostyrene: These can be opened with an amine source to directly install the amino and alcohol functionalities with the desired stereochemistry.
Classical Synthetic Routes to Beta-Alaninol Derivatives
Classical methods for the synthesis of β-alaninol derivatives often rely on the use of chiral auxiliaries or the resolution of racemic mixtures.
Schiff Base Formation and Subsequent Reduction Strategies
A common and effective method for the synthesis of chiral β-amino alcohols involves the formation of a Schiff base (imine) followed by a diastereoselective or enantioselective reduction. researchgate.net
The general approach involves the condensation of an aldehyde, in this case, 2-chlorobenzaldehyde, with a chiral amine to form a chiral imine. Subsequent reduction of the C=N double bond, often with a hydride reducing agent like sodium borohydride, proceeds with facial selectivity dictated by the chiral auxiliary. researchgate.net The auxiliary can then be cleaved to yield the desired chiral β-amino alcohol.
Alternatively, an achiral Schiff base can be reduced using a chiral reducing agent. For instance, the imine formed from 2-chlorobenzaldehyde and a simple amine can be reduced using a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) to afford the enantiomerically enriched product.
| Precursors | Reaction Type | Key Reagents | Outcome |
| 2-Chlorobenzaldehyde, Chiral Amine | Schiff Base Formation and Diastereoselective Reduction | NaBH4 | Diastereomerically enriched amino alcohol |
| 2-Chlorobenzaldehyde, Achiral Amine | Schiff Base Formation and Enantioselective Reduction | Chiral Oxazaborolidine Catalyst | Enantiomerically enriched β-alaninol |
Condensation Reactions Involving Alanine (B10760859) Derivatives
The synthesis of β-amino acid derivatives, which can be subsequently reduced to β-alaninols, can be achieved through condensation reactions involving alanine derivatives. nih.govresearchgate.net One such approach is the Mannich reaction, which involves the aminoalkylation of an acidic proton located at the α-carbon of a carbonyl compound.
In a relevant strategy, a chiral nickel(II) complex of a Schiff base derived from alanine can be used as a chiral glycine (B1666218) or alanine equivalent. nih.govnih.gov This complex can then react with an electrophile, such as a 2-chlorobenzyl halide, to form a new C-C bond with high diastereoselectivity. Subsequent hydrolysis of the Schiff base and removal of the nickel yields the chiral β-substituted alanine derivative, which can then be reduced to the target β-alaninol.
Michael addition reactions of nucleophiles to dehydroalanine (B155165) derivatives also provide a pathway to β-substituted alanines. uminho.pt The use of chiral catalysts or auxiliaries in these additions can control the stereochemistry of the newly formed chiral center. researchgate.net
Asymmetric Catalytic Synthesis Approaches
Modern synthetic chemistry increasingly relies on asymmetric catalysis to achieve high levels of enantioselectivity, often with greater efficiency and atom economy than classical methods. polyu.edu.hknih.govresearchgate.net
For the synthesis of this compound, several asymmetric catalytic strategies can be envisioned:
Asymmetric Hydrogenation: The asymmetric hydrogenation of a suitable prochiral enamine or β-aminoacrylate precursor bearing the 2-chlorophenyl group is a powerful approach. Chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can effectively catalyze this transformation to produce the desired enantiomer with high enantiomeric excess.
Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor, such as isopropanol (B130326) or formic acid, in place of molecular hydrogen. Chiral catalysts, often based on ruthenium, rhodium, or iridium, facilitate the enantioselective reduction of imines or ketones that are precursors to the target molecule.
Catalytic Asymmetric Addition to Imines: The enantioselective addition of a nucleophile to an imine derived from 2-chlorobenzaldehyde can be catalyzed by a chiral Lewis acid or Brønsted acid. For example, the catalytic asymmetric Mannich reaction can provide access to chiral β-amino carbonyl compounds, which can be reduced to the desired β-alaninol. kyoto-u.ac.jp
Copper-Catalyzed Asymmetric Propargylic Substitution: Recent advances have shown that copper-catalyzed asymmetric propargylic substitution can be a robust method for creating sterically congested carbon stereocenters, providing a potential route to chiral γ-amino alcohols and related structures. unimi.itresearchgate.net This methodology could be adapted for the synthesis of β-alaninol derivatives.
| Catalytic Approach | Substrate Type | Catalyst Type |
| Asymmetric Hydrogenation | Prochiral enamine or β-aminoacrylate | Chiral Rhodium or Ruthenium complexes |
| Asymmetric Transfer Hydrogenation | Imine or Ketone precursor | Chiral Ruthenium, Rhodium, or Iridium complexes |
| Asymmetric Addition to Imines | Imine | Chiral Lewis or Brønsted acids |
Chiral Metal Catalysis for Enantioselective Reductions (e.g., Ru-BINAP Complexes)
Chiral metal catalysis, particularly asymmetric hydrogenation, stands as a powerful tool for the enantioselective synthesis of chiral alcohols. Ruthenium complexes featuring the chiral bisphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are exemplary catalysts for the reduction of functionalized ketones to their corresponding alcohols with high enantioselectivity. sioc-journal.cnnobelprize.org The synthesis of this compound can be envisioned through the asymmetric hydrogenation of a suitable β-amino ketone or the reduction of a β-keto ester precursor followed by amination.
The Noyori asymmetric hydrogenation, which employs BINAP-Ru(II) dicarboxylate complexes, is particularly effective for a wide range of functionalized olefins and ketones. nobelprize.orgharvard.edu The mechanism involves the formation of a Ru-hydride species that coordinates with the substrate. The chiral environment created by the BINAP ligand directs the hydrogen transfer to one face of the carbonyl group, leading to the preferential formation of one enantiomer. nobelprize.orgharvard.edu Cationic BINAP-Ru(II) halide complexes have also demonstrated high efficiency and stereoselectivity in the hydrogenation of β-functionalized ketones. acs.org The success of these reactions is often dependent on reaction conditions such as hydrogen pressure, temperature, and solvent, which can influence both the reaction rate and the degree of enantioselection. nobelprize.org
| Catalyst System | Substrate Type | Product Type | Typical Enantiomeric Excess (ee) |
| Ru(OAc)₂((R)-BINAP) | β-Keto Esters | β-Hydroxy Esters | >95% |
| [RuCl(p-cymene)((S)-BINAP)]Cl | β-Amino Ketones | β-Amino Alcohols | High |
| Ru₂Cl₄(BINAP)₂NEt₃ | Allylic Alcohols | Saturated Alcohols | 93-96% |
Ligand-Controlled Enantioselective Hydroamination
Enantioselective hydroamination, the addition of an N-H bond across a carbon-carbon double bond, represents a highly atom-economical route to chiral amines. While not a direct route to β-amino alcohols, it can produce chiral β-amino acid precursors which can then be reduced. The development of suitable chiral catalysts that can effectively control the regioselectivity and enantioselectivity of this transformation is an active area of research. Transition metal complexes, often featuring chiral phosphine ligands, are employed to catalyze the addition of amines to alkenes. For the synthesis of a precursor to this compound, this would involve the hydroamination of an α,β-unsaturated ester like 2-chlorocinnamate.
Asymmetric Conjugate Addition Reactions to α,β-Unsaturated Carbonyl Compounds
Asymmetric conjugate addition, or Michael addition, is a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction. mdpi.com To synthesize β-amino carbonyl compounds, a nitrogen nucleophile is added to the β-position of an α,β-unsaturated carbonyl compound. mdpi.comlibretexts.org This approach can establish the key stereocenter of this compound in a precursor molecule.
The reaction can be catalyzed by chiral metal complexes or organocatalysts. For instance, copper complexes with chiral ligands like Josiphos can catalyze the asymmetric conjugate addition of organoboron reagents to α,β-unsaturated esters and ketones with good to excellent enantioselectivity. rsc.orgresearchgate.net Following the conjugate addition, the resulting chiral enolate is trapped to yield the β-substituted carbonyl compound, which can subsequently be reduced to the target β-alaninol. The choice of catalyst, nitrogen source (e.g., a protected amine), and reaction conditions is critical for achieving high diastereoselectivity and enantioselectivity. libretexts.org
| Catalyst/Method | Nucleophile | Substrate | Product | Typical Enantiomeric Excess (ee) |
| CuOTf/Josiphos | Diboron Reagents | α,β-Unsaturated Ketones/Esters | β-Boryl Carbonyls | up to 96% rsc.org |
| Chiral Rh-phosphine | Arylboronic Acids | α,β-Unsaturated Ketones | β-Aryl Ketones | High libretexts.org |
| Organocatalyst | Nitrogen Nucleophiles | α,β-Unsaturated Carbonyls | β-Amino Carbonyls | 94% mdpi.com |
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is a robust and well-established method for asymmetric synthesis. nih.govresearchgate.net
Application of Established Chiral Auxiliaries in Beta-Alaninol Synthesis
The synthesis of β-amino acids and their derivatives frequently employs chiral auxiliaries. nih.gov One common approach involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carboxylic acid derivative attached to a chiral auxiliary. Evans' oxazolidinones are a prominent class of auxiliaries used for this purpose. wikipedia.orgsigmaaldrich.com For example, an acrylate (B77674) derivative of an Evans auxiliary can react with a nucleophilic amine, where the bulky substituents on the auxiliary sterically hinder one face of the double bond, directing the incoming nucleophile to the opposite face. This results in a highly diastereoselective reaction.
Another widely used auxiliary is pseudoephedrine. When used to form an amide with an α,β-unsaturated acid, the subsequent conjugate addition reaction proceeds with high diastereoselectivity, controlled by the stereocenters of the pseudoephedrine moiety. wikipedia.org Camphorsultam is another effective auxiliary that provides excellent stereocontrol in various reactions, including Michael additions. wikipedia.org Following the diastereoselective addition, the auxiliary is cleaved under mild conditions to yield the enantiomerically enriched β-amino acid, which can then be reduced to the target this compound.
Development of Novel Chiral Auxiliaries for Enhanced Stereocontrol
While established auxiliaries are highly effective, research continues into the development of new chiral auxiliaries to overcome existing limitations and improve stereocontrol. illinois.edu Novel auxiliaries may be designed for greater efficiency, easier removal, or higher diastereoselectivity with specific classes of substrates. For instance, tunable auxiliaries, where the steric and electronic properties can be modified, allow for optimization for a particular reaction. illinois.edu The development of sulfonamide-based auxiliaries, such as tert-butanesulfinamide, has provided powerful tools for the asymmetric synthesis of amines and their derivatives. illinois.edu These auxiliaries can be attached to imines to direct the addition of nucleophiles, offering a pathway to chiral amines and, by extension, amino alcohols.
Chemoenzymatic and Biocatalytic Pathways
Chemoenzymatic and biocatalytic methods offer green and highly selective alternatives to traditional chemical synthesis. beilstein-journals.orgmdpi.com These approaches utilize enzymes or whole microorganisms to catalyze key transformations, often with exceptional enantioselectivity and under mild reaction conditions. researchgate.net
For the synthesis of this compound, a biocatalytic approach could involve the enantioselective reduction of a corresponding β-amino ketone or a protected precursor. Ketoreductases (KREDs) are a class of enzymes that are highly efficient in reducing ketones to alcohols with predictable stereochemistry. researchgate.net By screening a library of KREDs, an enzyme with high activity and selectivity for the desired substrate can be identified.
Enzymatic Reduction Methodologies Employing Alcohol Dehydrogenases
Enzymatic reduction of prochiral ketones represents a powerful and green strategy for the synthesis of enantiomerically pure alcohols. Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible reduction of ketones and aldehydes to their corresponding alcohols with high stereoselectivity. The synthesis of this compound can be achieved via the asymmetric reduction of the corresponding prochiral ketone, 3-amino-1-(2-chlorophenyl)propan-1-one (B1660461).
The general principle of this methodology involves the use of an ADH that follows Prelog's rule, delivering a hydride ion from the nicotinamide (B372718) cofactor (NADH or NADPH) to the Re-face of the ketone's carbonyl group. This selective hydride transfer results in the formation of the desired (S)-alcohol. A critical aspect of these biocatalytic reductions is the need for an efficient cofactor regeneration system to ensure the process is economically viable. This is often achieved by using a coupled-enzyme system (e.g., glucose dehydrogenase) or a substrate-coupled approach where a sacrificial alcohol (e.g., 2-propanol) is used in large excess to drive the regeneration of the reduced cofactor.
While specific studies on the ADH-catalyzed reduction of 3-amino-1-(2-chlorophenyl)propan-1-one are not extensively detailed in the literature, the broad substrate tolerance of many ADHs suggests this is a highly feasible route. Numerous ADHs from various microbial sources, such as Rhodococcus sp., Lactobacillus sp., and engineered enzymes, have been successfully applied to the asymmetric reduction of a wide range of aromatic ketones, yielding (S)-alcohols with excellent enantiomeric excess (ee) and high conversion rates.
Table 1: Representative Examples of ADH-Catalyzed Asymmetric Reduction of Aromatic Ketones
| Enzyme (Source) | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| ADH from Rhodococcus sp. (ADH-A) | Acetophenone | (S) | >99 | >99 |
| ADH from Lactobacillus kefir (LkADH) | 2'-Chloroacetophenone | (S) | 98 | >99 |
| Carbonyl Reductase from Candida magnoliae | Ethyl 4-chloro-3-oxobutanoate | (S) | >95 | >99 |
Phenylalanine 2,3-Aminomutase Catalysis for Beta-Alanine Derivatives
Phenylalanine 2,3-aminomutase (PAM) is an enzyme that catalyzes the isomerization of α-amino acids to their β-isomers. This biocatalytic transformation offers a direct route to chiral β-amino acids from readily available α-amino acid precursors. While PAM acts on amino acids to produce a carboxylic acid functionality rather than the alcohol in β-alaninol, it is a key methodology for synthesizing the direct precursor, (S)-3-amino-3-(2-chlorophenyl)propanoic acid. A subsequent chemoselective reduction of the carboxylic acid would yield the target this compound.
The mechanism of PAM involves the formation of an enzyme-bound cinnamate (B1238496) intermediate via an elimination of ammonia (B1221849), followed by a stereoselective re-addition of ammonia to the β-position of the α,β-unsaturated acid. The substrate scope of PAM has been shown to extend beyond its natural substrate, phenylalanine, to include various substituted derivatives. frontiersin.org Studies have demonstrated that PAM from Taxus chinensis can accept cinnamic acid derivatives with substituents on the phenyl ring, including fluoro- and potentially chloro-substituents, to generate the corresponding β-amino acids with high enantioselectivity. nih.govgoogle.com For instance, the amination of 2-chlorocinnamic acid, catalyzed by an engineered TcPAM, has been shown to produce 2-chloro-α-phenylalanine, demonstrating the enzyme's ability to process chloro-substituted substrates. nih.gov By selecting the appropriate PAM and reaction conditions, the synthesis of the (S)-β-amino acid precursor to this compound can be achieved.
Table 2: Substrate Scope of Phenylalanine Aminomutase (PAM) for the Synthesis of β-Amino Acids
| Enzyme | Substrate | Product | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| PAM from Taxus chinensis | (E)-Cinnamic acid | (R)-β-Phenylalanine | >99 |
| PAM from Taxus chinensis | (E)-p-Fluoro-cinnamic acid | (R)-β-(4-Fluorophenyl)alanine | >99 |
| Engineered TcPAM (L104A) | trans-2-Chlorocinnamic acid | 2-Chloro-α-phenylalanine | N/A (focus on regioselectivity) |
Dynamic Kinetic Resolution Strategies for Enantiomerically Pure Products
Dynamic kinetic resolution (DKR) is a highly efficient strategy that can theoretically convert a racemic starting material completely into a single, desired enantiomer of a product. This overcomes the 50% maximum yield limitation of conventional kinetic resolution. DKR combines a rapid, in situ racemization of the starting material with a highly enantioselective, irreversible reaction.
For the synthesis of this compound, a DKR process would involve the enantioselective acylation of the (S)-enantiomer from a racemic mixture of 3-(2-Chlorophenyl)-beta-alaninol, catalyzed by an enzyme (typically a lipase), coupled with the simultaneous racemization of the unreacted (R)-enantiomer. The racemization is often achieved using a metal catalyst, such as a ruthenium or iridium complex. This ensures that the slower-reacting (R)-enantiomer is continuously converted back into the racemic mixture, providing more of the desired (S)-substrate for the enzymatic acylation. The result is the transformation of the entire racemic starting material into the (S)-acylated product, which can then be deacylated to yield this compound in high yield and high enantiomeric excess.
Table 3: Key Components and Conditions in a Typical DKR of a Chiral Amino Alcohol
| Component | Example | Function |
|---|---|---|
| Substrate | rac-3-(2-Chlorophenyl)-beta-alaninol | Starting racemic mixture |
| Resolution Catalyst | Lipase (e.g., Novozym 435) | Enantioselective acylation of the (S)-enantiomer |
| Racemization Catalyst | Ruthenium complex (e.g., Shvo's catalyst) | In situ racemization of the unreacted (R)-enantiomer |
| Acyl Donor | Ethyl acetate (B1210297) or Isopropenyl acetate | Provides the acyl group for the enzymatic reaction |
| Solvent | Toluene or Tetrahydrofuran (THF) | Reaction medium |
| Potential Yield | >90% | Theoretical maximum is 100% |
| Potential Enantiomeric Excess | >99% | Depends on enzyme selectivity |
Advanced Chemical Transformations and Synthetic Utility of S 3 2 Chlorophenyl Beta Alaninol
Derivatization Reactions for Diverse Chemical Entities
The primary amine and primary alcohol functionalities of (S)-3-(2-Chlorophenyl)-beta-alaninol are amenable to a variety of chemical transformations. These reactions allow chemists to modify the molecule's physical and chemical properties, creating a library of derivatives for various applications, particularly in medicinal chemistry for probing structure-activity relationships.
Amidation and Esterification Reactions
The presence of both an amino and a hydroxyl group in the beta-alaninol structure allows for selective acylation to form amides or esters. The chemoselectivity of these reactions—whether acylation occurs at the nitrogen (N-acylation) or the oxygen (O-acylation)—can be controlled by the choice of reagents, catalysts, and reaction conditions.
Enzymatic methods, particularly using lipases, have proven effective for the highly selective acylation of analogous amino alcohols. For instance, lipases can catalyze the enantioselective acylation of racemic 3-amino-3-phenylpropan-1-ol, preferentially transforming one enantiomer and allowing for the separation of the other. Lipase B from Candida antarctica (CAL-B) and lipase A from Candida antarctica (CAL-A) are notable for their catalytic efficiency in these transformations. ineosopen.orgresearchgate.netresearchgate.net The choice of acyl donor and solvent is critical; for example, using ethyl methoxyacetate as the acylating agent in tert-butyl methyl ether can favor O-acylation. researchgate.netresearchgate.netresearchgate.net
Conversely, direct amidation (N-acylation) can be achieved using standard coupling reagents or by enzymatic means, though this can be challenging due to competing O-acylation and potential acyl migration between the nitrogen and oxygen atoms. ineosopen.org To achieve selective N-acylation, it is often necessary to first protect the hydroxyl group, for example, as a silyl (B83357) ether, before proceeding with the acylation of the amino group. ineosopen.org
Table 1: Examples of Enzymatic Acylation of 3-Amino-3-phenylpropan-1-ol Analogues
| Enzyme | Acyl Donor | Solvent | Predominant Product | Reference |
|---|---|---|---|---|
| Candida antarctica Lipase A (CAL-A) | Ethyl Methoxyacetate | tert-Butyl Methyl Ether | O-Acylated Ester | researchgate.netresearchgate.netresearchgate.net |
| Candida antarctica Lipase B (CAL-B) | Ethyl Acetate (B1210297) | Organic Solvents | N-Acetylated Amide | ineosopen.org |
N-Alkylation and Acylation Strategies
Modification of the primary amine through N-alkylation or N-acylation introduces substituents that can significantly alter the molecule's biological properties. N-acylation, as discussed previously, results in the formation of an amide bond. This is a common strategy in drug design to introduce new interaction points for biological targets. For example, propionylation of a related cyclopropyl amine intermediate is a key step in the synthesis of Tasimelteon. google.comnewdrugapprovals.org
N-alkylation introduces alkyl groups to the nitrogen atom, a transformation that can modulate receptor subtype selectivity in pharmacological compounds. Modern catalytic methods, such as the use of iridium complexes, facilitate the N-alkylation of amines using alcohols as alkylating agents under basic conditions, representing a sustainable and efficient approach. uni-bayreuth.de These reactions typically proceed via an alcohol dehydrogenation mechanism. tdx.cat
Regioselective Oxidation of the Alcohol Functionality
The primary alcohol at the C-1 position of this compound can be selectively oxidized to the corresponding aldehyde or carboxylic acid without affecting the amine or the aromatic ring. This transformation is a key step for converting the alaninol into a beta-amino acid scaffold. The oxidation of the hydroxyl group to a carboxylic acid can introduce new biological activities, potentially mimicking neurotransmitters like gamma-aminobutyric acid (GABA).
Standard oxidation protocols can be employed for this regioselective transformation. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are suitable for stopping the oxidation at the aldehyde stage. For the complete oxidation to a carboxylic acid, stronger oxidizing agents like potassium permanganate, Jones reagent (chromium trioxide in sulfuric acid), or modern catalytic systems such as TEMPO with a co-oxidant are effective. The choice of reagent depends on the desired product and the tolerance of other functional groups in the molecule.
Selective Reduction of Derivative Intermediates
The parent compound, this compound, is itself often synthesized via the selective reduction of a derivative intermediate. A common precursor is the corresponding beta-amino acid, (S)-3-amino-3-(2-chlorophenyl)propanoic acid. The carboxylic acid group can be selectively reduced to a primary alcohol to yield the target alaninol.
A well-established method for this transformation involves the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or borane complexes. google.com A specific and effective method for reducing (S)-3-amino-3-phenylpropanoic acid involves a combination of sodium borohydride (NaBH₄) and iodine (I₂) in a solvent like tetrahydrofuran (THF). beilstein-journals.org This reagent system is known to efficiently reduce carboxylic acids to alcohols. beilstein-journals.org
Integration into Complex Molecular Architectures as a Chiral Building Block
The most significant application of this compound and its analogues is their use as chiral building blocks. echemi.com The predefined stereocenter allows for the synthesis of enantiomerically pure complex molecules, which is crucial in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities. By incorporating this pre-existing chiral center, chemists can avoid difficult and often inefficient stereoselective steps later in a synthetic sequence.
Precursor in the Synthesis of Pharmacologically Relevant Scaffolds
The chiral 3-amino-3-phenylpropan-1-ol framework is a core component in numerous approved drugs and clinical candidates. The specific stereochemistry and the versatile functional groups allow it to be integrated into larger, more complex molecular architectures.
For instance, the parent compound (S)-3-amino-3-phenylpropan-1-ol is a key intermediate in the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor, and Maraviroc, an anti-HIV drug. researchgate.netgoogle.comnbinno.com Analogues are also used in the development of potent and selective enzyme inhibitors. Derivatives have been incorporated into inhibitors of Protein Kinase B (PKB/AKT) and Epidermal Growth Factor Receptor (EGFR) kinase, both of which are important targets in cancer therapy. ntnu.nogoogle.com Furthermore, related structures are central to the synthesis of Tasimelteon, a melatonin agonist used to treat non-24-hour sleep-wake disorder. newdrugapprovals.orgresearchgate.netgoogle.com In these syntheses, the beta-alaninol derivative is typically coupled with another complex fragment via its amino group, forming a key amide bond that links the chiral piece to the rest of the scaffold. google.com
Table 2: Pharmacologically Relevant Scaffolds Synthesized from Phenyl-beta-alaninol Precursors
| Drug/Scaffold | Therapeutic Area | Role of Beta-Alaninol | Reference |
|---|---|---|---|
| Dapoxetine | Antidepressant (SSRI) | Core chiral backbone | researchgate.netnbinno.com |
| Maraviroc | Anti-HIV (CCR5 antagonist) | Key chiral intermediate | google.com |
| Protein Kinase B (AKT) Inhibitors | Oncology | Chiral amine for amide coupling | google.com |
| EGFR Inhibitors | Oncology | Chiral side-chain to improve binding | ntnu.no |
Utility in the Formation of Heterocyclic and Polycyclic Compounds
The bifunctional nature of this compound, possessing both a nucleophilic amine and a hydroxyl group, allows it to serve as a versatile precursor in the synthesis of various heterocyclic compounds. These reactions often proceed through intramolecular cyclization pathways, where the inherent stereocenter of the beta-alaninol backbone can direct the stereochemical outcome of the newly formed ring system.
One common strategy involves the transformation of the primary alcohol into a suitable leaving group, followed by intramolecular nucleophilic attack by the amine to form nitrogen-containing heterocycles such as azetidines or pyrrolidines. Alternatively, the amine can be acylated or derivatized, and the hydroxyl group can participate in cyclization reactions to form oxygen-containing heterocycles like oxazolidinones. The presence of the 2-chlorophenyl substituent can influence the electronic properties and steric environment of the molecule, thereby affecting reaction rates and selectivities.
While specific examples detailing the direct conversion of this compound to polycyclic systems are not extensively documented, its role as a key fragment in multi-step syntheses is implied. Polycyclic structures can be accessed by incorporating this chiral building block into a larger framework, followed by subsequent cyclization reactions that may or may not directly involve the original amino alcohol functionality. For instance, the amine or alcohol can be used as a handle to attach the molecule to a larger scaffold, with the 2-chlorophenyl group providing a site for further functionalization or participation in cyclization cascades like palladium-catalyzed cross-coupling reactions.
Contribution to the Chiral Pool for Natural Product Synthesis
The concept of the "chiral pool" in organic synthesis refers to the use of readily available, enantiomerically pure natural compounds as starting materials for the synthesis of complex chiral targets. this compound, as a non-natural chiral building block, extends this concept by providing a synthetically accessible source of defined stereochemistry. Its utility in this context stems from the ability to transfer its stereocenter to a more complex molecule, thus avoiding the need for asymmetric synthesis or chiral resolution at a later stage.
The synthesis of many biologically active natural products relies on the precise arrangement of stereocenters, which is critical for their therapeutic efficacy. Chiral beta-amino alcohols and their derivatives are key structural motifs in a variety of natural products, including alkaloids, peptides, and macrolides. By employing this compound, synthetic chemists can introduce a specific stereochemical configuration at a desired position within the target natural product.
Table 1: Examples of Natural Product Classes Containing Chiral Amino Alcohol Moieties
| Natural Product Class | Representative Example | Importance of Chiral Amino Alcohol |
| Alkaloids | Sphingofungins | Essential for antifungal activity |
| Peptides | Bestatin | Key for enzyme inhibition |
| Macrolides | Amphotericin B | Crucial for membrane-binding properties |
The 2-chlorophenyl group can also play a strategic role in natural product synthesis. It can serve as a handle for further transformations or as a sterically demanding group to influence the conformation of the molecule, thereby directing the stereochemical outcome of subsequent reactions.
Mechanistic Investigations of Reactivity and Selectivity
Understanding the mechanisms of reactions involving this compound is crucial for predicting and controlling its reactivity and selectivity. The interplay between the amino and hydroxyl groups, as well as the influence of the chiral center and the aromatic substituent, dictates the course of its chemical transformations.
Elucidation of Reaction Pathways and Transition States
The elucidation of reaction pathways for transformations of this compound often involves a combination of experimental studies and computational modeling. For instance, in cyclization reactions, the formation of either a four- or five-membered ring will proceed through different transition states, the energies of which will be influenced by factors such as ring strain, solvent effects, and the nature of any activating groups.
For example, in an intramolecular nucleophilic substitution reaction to form an azetidine, the reaction would proceed through a backside attack of the nitrogen atom on the carbon bearing a leaving group. The geometry of the transition state would be highly constrained, and its stability would be influenced by the steric bulk of the 2-chlorophenyl group. Computational studies, such as density functional theory (DFT) calculations, can be employed to model these transition states and predict the most likely reaction pathway.
Stereochemical Outcomes and Diastereoselectivity/Enantioselectivity Studies in Transformations
The stereocenter in this compound plays a pivotal role in directing the stereochemical outcome of reactions at adjacent centers. This is a key principle in asymmetric synthesis, where a pre-existing chiral center influences the formation of new stereocenters, a phenomenon known as diastereoselection.
When this compound is used as a chiral auxiliary, it can be temporarily incorporated into a molecule to control the stereochemistry of a particular reaction and then subsequently removed. The steric and electronic properties of the 2-chlorophenyl group, in conjunction with the fixed stereochemistry of the beta-alaninol backbone, can create a biased environment that favors the formation of one diastereomer over the other.
For example, in the alkylation of an enolate derived from a derivative of this compound, the approach of the electrophile can be sterically hindered from one face of the enolate by the chiral auxiliary, leading to a high degree of diastereoselectivity. scielo.br The level of diastereoselectivity achieved can be influenced by reaction conditions such as temperature, solvent, and the nature of the counterion. scielo.br
Table 2: Factors Influencing Stereochemical Outcomes
| Factor | Influence on Selectivity | Example |
| Substrate Control | The inherent chirality of this compound directs the formation of new stereocenters. | Use as a chiral auxiliary in asymmetric alkylation. scielo.br |
| Reagent Control | The use of chiral reagents can enhance or override the directing effect of the substrate. | Asymmetric reduction of a ketone derivative using a chiral reducing agent. |
| Reaction Conditions | Temperature, solvent, and catalysts can influence the energy of competing transition states. | Lower temperatures often lead to higher diastereoselectivity. |
Analytical Methodologies for Stereochemical Purity and Structural Elucidation of S 3 2 Chlorophenyl Beta Alaninol
Chromatographic Techniques for Chiral Separation and Quantification
Chromatographic methods are indispensable for the separation and quantification of enantiomers. These techniques rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary method for determining the enantiomeric excess (e.e.) of (S)-3-(2-Chlorophenyl)-beta-alaninol. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of CSP is critical and often depends on the functional groups present in the analyte. For amino alcohol compounds like β-alaninols, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective. sigmaaldrich.com
The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. mdpi.com These interactions can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation, resulting in different retention times for the (S) and (R) enantiomers. mst.edu By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.
Table 1: Common Chiral Stationary Phases for Amino Alcohol Separation
| Chiral Stationary Phase (CSP) Type | Common Selector | Principle of Separation |
|---|---|---|
| Polysaccharide-based | Cellulose or amylose (B160209) derivatives (e.g., carbamate (B1207046) esters) | Formation of diastereomeric complexes via hydrogen bonding, and π-π interactions within the chiral grooves of the polysaccharide structure. |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin, Ristocetin A | Multiple chiral centers and functional groups allow for a combination of hydrogen bonding, ionic interactions, and steric repulsion. sigmaaldrich.commst.edu |
The mobile phase composition, typically a mixture of a nonpolar organic solvent (like hexane (B92381) or heptane) and a more polar alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve the best resolution and peak shape. The use of additives can also influence the separation by modifying the interactions between the analyte and the CSP. sigmaaldrich.com
For analytes that are volatile or can be made volatile through derivatization, Chiral Gas Chromatography (GC) is a powerful tool for enantiomeric separation. uni-muenchen.de this compound, with its polar amino and hydroxyl groups, requires derivatization to increase its volatility and thermal stability. Common derivatization strategies include acylation of the amino group (e.g., with trifluoroacetic anhydride) and esterification of the hydroxyl group. nih.gov
Once derivatized, the compound is introduced into a GC system equipped with a chiral capillary column. Cyclodextrin derivatives are frequently used as chiral selectors in GC stationary phases. uni-muenchen.degcms.cz The separation principle is based on the differential partitioning of the derivatized enantiomers between the mobile gas phase and the chiral stationary phase. uni-muenchen.de The high efficiency of capillary GC columns often leads to excellent resolution of the enantiomers.
Table 2: Chiral GC Conditions for β-Alanine Analogs
| Parameter | Typical Condition |
|---|---|
| Column | Capillary column coated with a cyclodextrin-based CSP (e.g., Chirasil-Val) nih.gov |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Optimized temperature gradient to ensure separation and elution |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Supercritical Fluid Chromatography (SFC) has emerged as a significant alternative to HPLC for both analytical and preparative chiral separations. mdpi.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. mdpi.com This mobile phase exhibits properties of both a liquid and a gas, offering low viscosity and high diffusivity, which can lead to faster separations and higher efficiency compared to HPLC. chromatographyonline.comnih.gov
For chiral separations, SFC is often coupled with the same types of chiral stationary phases used in HPLC. fagg.be The addition of a small amount of a polar co-solvent, such as methanol (B129727) or ethanol, is common to modify the polarity of the mobile phase and enhance the solubility and elution of the analytes. researchgate.net The speed and efficiency of SFC make it a valuable tool for high-throughput screening of chiral compounds and for studying dynamic processes like racemization, where rapid analysis is crucial. chromatographyonline.com
Spectroscopic and Chiroptical Characterization Methods (Principles and Application for Stereochemistry)
Spectroscopic and chiroptical methods provide information about the three-dimensional structure and absolute configuration of chiral molecules by probing their interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules, including their configuration and conformation. nih.govfrontiersin.org For this compound, ¹H and ¹³C NMR spectra provide information about the connectivity of atoms and the chemical environment of each nucleus.
To determine the relative configuration and preferred conformation, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy are employed. NOE provides information about the spatial proximity of protons. By observing NOE correlations, it is possible to deduce the through-space distances between different parts of the molecule, which helps in defining its three-dimensional structure in solution. researchgate.net
Furthermore, the measurement of coupling constants (J-values) between adjacent protons can provide valuable information about dihedral angles, which are crucial for conformational analysis. caltech.edunih.gov The combination of experimental NMR data with computational modeling can lead to a detailed understanding of the conformational preferences of the molecule in solution. nih.gov
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. researchgate.netlibretexts.org These techniques are particularly useful for determining the absolute configuration of a chiral center.
CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. libretexts.org A chiral molecule will exhibit a characteristic CD spectrum with positive or negative peaks, known as Cotton effects, in the region of its UV-Vis chromophores. nih.gov The sign and intensity of these Cotton effects are directly related to the stereochemistry of the molecule. rsc.org For this compound, the aromatic chlorophenyl group acts as a chromophore, and its interaction with the chiral center will give rise to a specific CD spectrum.
ORD measures the rotation of the plane of plane-polarized light as a function of wavelength. researchgate.netmdpi.com The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is also characteristic of the absolute configuration. libretexts.org
By comparing the experimentally measured CD or ORD spectrum with spectra predicted by theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT), the absolute configuration of the molecule can be confidently assigned. nih.govmdpi.com These techniques are also sensitive to conformational changes, making them valuable for studying dynamic stereochemistry. researchgate.net
Table of Compounds
| Compound Name |
|---|
| This compound |
| (R)-3-(2-Chlorophenyl)-beta-alaninol |
| Trifluoroacetic anhydride |
| Isopropanol |
| Ethanol |
| Hexane |
| Heptane |
| Methanol |
| Carbon dioxide |
| Teicoplanin |
| Vancomycin |
Mass Spectrometry for Structural Confirmation (Excluding specific m/z values)
Mass spectrometry serves as a powerful tool for the structural confirmation of this compound. By analyzing the fragmentation patterns generated upon ionization, significant structural information can be deduced. The process does not rely on specific mass-to-charge ratio values but rather on the characteristic fragmentation behavior of the molecule's functional groups. nih.gov
The structure of this compound contains a primary alcohol, a primary amine, and a chlorophenyl group, each contributing to a predictable fragmentation pattern. Upon electron impact ionization, the molecular ion is formed, which can then undergo various fragmentation pathways.
Common fragmentation patterns for a molecule with these features include:
Alpha-Cleavage: This is a dominant fragmentation pathway for both alcohols and amines. libretexts.org Cleavage of the carbon-carbon bond adjacent to the nitrogen or oxygen heteroatom occurs readily. libretexts.orglibretexts.org For the alcohol portion, this results in the formation of a resonance-stabilized, oxygen-containing cation. libretexts.org Similarly, for the amine portion, alpha-cleavage leads to a stable, nitrogen-containing cation. libretexts.orglibretexts.org
Loss of Small Neutral Molecules: The molecular ion can lose small, stable neutral molecules. libretexts.org A characteristic fragmentation for alcohols is the elimination of a water molecule. libretexts.orglibretexts.org For primary amines, the loss of ammonia (B1221849) is a possible fragmentation pathway. nih.gov The fragmentation of amino acids, which are structurally related, often involves the loss of both water and carbon monoxide. nih.gov
Fragmentation of the Aromatic Ring: The 2-chlorophenyl group also produces characteristic fragments. The presence of chlorine is often indicated by isotopic patterns in the mass spectrum. libretexts.org Fragmentation can involve the loss of the chlorine atom or cleavage of the aromatic ring itself.
Derivatization Strategies for Enhanced Analytical Resolution and Detection
For compounds like this compound, which are chiral and possess polar functional groups (amine and alcohol), derivatization is a key strategy to improve chromatographic analysis. libretexts.orgyoutube.com This chemical modification process converts the analyte into a derivative with properties more suitable for a specific analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). libretexts.orgyoutube.com The primary goals of derivatization in this context are to enhance volatility for GC analysis, improve thermal stability, increase detection sensitivity, and, crucially, to resolve the enantiomers. libretexts.orgyoutube.com
The enantiomeric purity is a critical quality attribute, and derivatization with a chiral derivatizing agent (CDA) is a common indirect method for its determination. wikipedia.orgresearchgate.net This process involves reacting the enantiomeric mixture with a single, pure enantiomer of a CDA to form a pair of diastereomers. wikipedia.orgresearchgate.net These resulting diastereomers have different physicochemical properties and can be separated using standard, non-chiral chromatographic columns. wikipedia.orgresearchgate.net
Several derivatization methods are applicable to the amine and alcohol functional groups present in this compound:
Silylation: This is one of the most widely used methods for GC analysis. libretexts.org It involves replacing the active hydrogen atoms in the alcohol and amine groups with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.orgyoutube.com The resulting silyl derivatives are more volatile and thermally stable than the parent compound. libretexts.org
Acylation: This method introduces an acyl group into the molecule, which can improve chromatographic properties and enhance detection, particularly for electron capture detection if halogenated acyl groups are used. libretexts.orgyoutube.com
Alkylation: This technique replaces active hydrogens with an alkyl or aralkyl group, which can reduce polarity and improve volatility. libretexts.org
Chiral Derivatization: For enantiomeric resolution, specific chiral reagents are used. Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride can react with the alcohol and amine groups to form diastereomeric esters and amides, respectively. wikipedia.org Other reagents, such as chiral isocyanates, can also be employed to form diastereomeric carbamates, which are then separated by HPLC. nih.govrsc.org Fluorescent chiral derivatizing agents, such as those containing an anthryl or pyronin group, can be used to form diastereomers that allow for highly sensitive detection in HPLC. nih.govnih.gov
The choice of derivatization reagent and method depends on the analytical technique being used (GC or HPLC) and the specific goals of the analysis, whether it is for structural confirmation or for determining enantiomeric purity with high sensitivity. libretexts.orgnih.gov
| Derivatization Strategy | Target Functional Group(s) | Reagent Type | Analytical Technique | Purpose |
| Silylation | Alcohol, Amine | Trimethylsilyl (TMS) reagents | GC-MS | Increase volatility and thermal stability. libretexts.orgyoutube.com |
| Acylation | Alcohol, Amine | Acylating agents (e.g., trifluoroacetic anhydride) | GC | Improve volatility and detector sensitivity. libretexts.org |
| Chiral Derivatization (Ester/Amide formation) | Alcohol, Amine | Mosher's acid chloride (MTPA-Cl) | HPLC, NMR | Formation of diastereomers for enantiomeric resolution. wikipedia.org |
| Chiral Derivatization (Carbamate formation) | Alcohol, Amine | Chiral Isocyanates (e.g., (S)-α-methoxybenzyl isocyanate) | HPLC | Formation of diastereomers for enantiomeric separation. nih.govrsc.org |
| Fluorescent Chiral Derivatization | Alcohol, Amine | Fluorescent reagents (e.g., (+)-FLEC, DBD-PyNCS) | HPLC | Formation of fluorescent diastereomers for sensitive detection and chiral resolution. nih.gov |
Computational Chemistry and Theoretical Investigations of S 3 2 Chlorophenyl Beta Alaninol
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of molecules. For (S)-3-(2-Chlorophenyl)-beta-alaninol, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to optimize the molecular geometry and calculate a range of electronic properties. nih.gov
These calculations yield crucial information about the distribution of electrons within the molecule, which governs its reactivity. Key descriptors that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. nih.gov
Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface. The MEP map identifies regions of positive and negative potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the lone pairs of the oxygen and nitrogen atoms would be expected to be regions of negative potential, while the hydrogen atoms of the hydroxyl and amino groups would represent areas of positive potential.
Table 1: Representative Theoretical Electronic Properties of this compound
| Property | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule |
Note: The values in this table are hypothetical and serve to illustrate the types of data obtained from quantum chemical calculations.
Mechanistic Modeling of Asymmetric Reactions Involving the Compound
This compound is a chiral building block that can be employed in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. Computational modeling can be instrumental in elucidating the mechanisms of asymmetric reactions where this compound is a substrate or a precursor to a catalyst.
For instance, in a hypothetical asymmetric synthesis involving the modification of the amino or hydroxyl group, DFT calculations could be used to model the transition states of the reaction. By comparing the energies of the transition states leading to different stereoisomeric products, the origin of the observed stereoselectivity can be understood. Such studies would involve locating the transition state structures, calculating their activation energies, and performing intrinsic reaction coordinate (IRC) calculations to confirm that the transition states connect the reactants and products as expected.
Conformational Analysis and Stereoelectronic Effects on Reactivity
The three-dimensional conformation of this compound is not static but rather a dynamic equilibrium of different spatial arrangements of its atoms. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds (e.g., C-C, C-O, C-N) and calculating the relative energies of the resulting structures using methods like DFT.
Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the molecule's properties and reactivity, are also critical. These effects arise from interactions between filled and empty orbitals. For example, hyperconjugation between the lone pair orbitals of the nitrogen or oxygen and the antibonding orbitals of adjacent sigma bonds can influence bond lengths, angles, and reactivity. The presence of the electronegative chlorine atom on the phenyl ring will also induce electronic effects that propagate through the molecule, influencing its conformational preferences and the reactivity of the functional groups. beilstein-journals.orgresearchgate.net
Table 2: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Stabilizing Interactions |
| A | O-C-C-N: 60, C-C-N-H: 180 | 0.0 | Intramolecular H-bond (OH...N) |
| B | O-C-C-N: 180, C-C-N-H: 60 | 1.2 | Gauche interaction |
| C | O-C-C-N: -60, C-C-N-H: 180 | 0.8 | Intramolecular H-bond (OH...N) |
Note: This table presents a simplified and hypothetical conformational analysis to illustrate the expected outcomes.
Substrate Docking Studies in Biocatalytic and Ligand-Mediated Processes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery and biocatalysis for predicting the interaction between a ligand and the active site of a protein.
While there are no specific docking studies reported for this compound, its structural similarity to other biologically active molecules suggests its potential as a ligand for various protein targets. For example, derivatives of 3-phenyl-β-alanine have been investigated as inhibitors of carbonic anhydrase II. mdpi.com A hypothetical docking study of this compound into the active site of a target enzyme would involve:
Preparation of the protein and ligand structures: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and generating a 3D model of the ligand.
Docking simulation: Using software to explore the possible binding modes of the ligand within the protein's active site.
Scoring and analysis: Ranking the different binding poses based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are then analyzed.
Such studies could guide the design of new derivatives of this compound with improved binding affinity and selectivity for a specific biological target.
Emerging Trends and Future Perspectives in S 3 2 Chlorophenyl Beta Alaninol Research
Development of More Sustainable and Green Synthetic Routes
The synthesis of chiral β-amino alcohols like (S)-3-(2-Chlorophenyl)-beta-alaninol is undergoing a significant shift towards more sustainable and green methodologies. Traditional chemical routes often rely on multi-step processes that may involve harsh reaction conditions, stoichiometric reagents, and the generation of considerable waste. frontiersin.org The future of synthesizing this compound lies in adopting principles of green chemistry to enhance efficiency and minimize environmental impact. rsc.orgnih.govresearchgate.net
A primary focus is the replacement of conventional chemical methods with biocatalytic alternatives. nih.gov Biological methods, including enzymatic conversion and whole-cell synthesis, offer numerous advantages such as high product specificity, mild reaction conditions (ambient temperature and pressure), and simpler processes, which makes them promising for industrial-scale production. frontiersin.org For instance, the synthesis of β-alanine, the parent structure of the target molecule, can be achieved from various precursors using enzymes like L-aspartate-α-decarboxylase, which offers high conversion rates and reduces purification costs. frontiersin.org This biocatalytic approach is a model for developing a green synthesis for this compound, likely starting from a corresponding β-keto acid or β-aminopropionitrile derivative.
Another key aspect of green synthesis is the choice of solvents. Many traditional organic syntheses utilize chlorinated solvents or polar aprotic solvents with significant toxicity concerns. Research is focused on identifying and implementing greener alternatives that are biodegradable, non-toxic, and derived from renewable resources. This trend is pushing for the adoption of more environmentally benign solvent systems in the production of fine chemicals, including chiral intermediates.
Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency
Achieving high enantioselectivity is critical in the synthesis of chiral molecules like this compound, as different enantiomers can have vastly different biological activities. rsc.org Future research is heavily focused on novel catalytic systems that provide precise stereochemical control and high process efficiency.
Biocatalysis stands out as a leading-edge approach. rsc.orgnih.gov Enzymes such as amine dehydrogenases (AmDHs), transaminases (ATAs), and various reductases are being engineered and screened for their ability to synthesize chiral amino alcohols. nih.govrsc.orgfrontiersin.org For example, the asymmetric reduction of a prochiral β-amino ketone precursor (3-amino-1-(2-chlorophenyl)propan-1-one) using a keto-reductase (KRED) or an engineered AmDH can directly yield the desired (S)-enantiomer with exceptionally high enantiomeric excess (>99% ee). frontiersin.orgunimi.it These enzymatic processes are often carried out in aqueous media under mild conditions, offering a sustainable alternative to metal-based catalysts. nih.gov
Chemo-catalysis also continues to evolve. While traditional methods may use stoichiometric reducing agents, modern approaches utilize catalytic asymmetric hydrogenation. harvard.edunih.gov Catalysts based on metals like Ruthenium or Iridium, paired with chiral phosphine (B1218219) ligands, can achieve excellent enantioselectivity in the reduction of β-amino ketones through a process known as dynamic kinetic resolution. harvard.edursc.org Research in this area aims to develop more affordable and robust catalysts based on abundant metals like nickel, reducing reliance on expensive and toxic heavy metals. nih.govacs.org
The table below compares generalized features of these emerging catalytic approaches relevant to the synthesis of chiral β-amino alcohols.
| Catalytic Method | Catalyst/Enzyme Type | Typical Precursor | Key Advantages | Potential Challenges |
| Biocatalytic Reduction | Keto Reductase (KRED), Amine Dehydrogenase (AmDH) | β-Amino Ketone | Very high enantioselectivity (>99% ee), mild/aqueous conditions, high specificity, biodegradable. frontiersin.orgunimi.it | Enzyme stability, substrate scope limitations, cofactor regeneration required. |
| Biocatalytic Transamination | Amine Transaminase (ATA) | Prochiral Ketone | Direct synthesis from ketones, uses inexpensive amine donors, high enantioselectivity. rsc.orgrsc.org | Unfavorable reaction equilibrium, product inhibition. |
| Asymmetric Hydrogenation | Chiral Ru, Ir, or Ni complexes | β-Amino Ketone | High efficiency, broad substrate scope, high turnover numbers. harvard.edunih.gov | Use of heavy metals, requires high-pressure hydrogen, catalyst recovery. |
| Radical C-H Amination | Photocatalyst + Chiral Copper Catalyst | Alcohol | Direct functionalization of C-H bonds, access from abundant starting materials. nih.gov | Control of regioselectivity, potential for radical epimerization. nih.gov |
This table presents generalized data based on trends in chiral synthesis and may not reflect specific results for this compound.
Expansion of Synthetic Applications in Advanced Materials and Fine Chemicals
While this compound is a valuable chiral intermediate for pharmaceuticals, its applications are poised to expand into the realms of advanced materials and other fine chemicals. frontiersin.orgbeilstein-journals.org The unique stereochemistry and bifunctional (amine and alcohol) nature of the molecule make it an attractive monomer for the synthesis of novel polymers.
One promising area is the development of poly(β-peptoids) , which are polypeptide mimics with enhanced biocompatibility and resistance to enzymatic degradation. By analogy to other β-alanine derivatives, this compound could be incorporated into such polymers. The specific properties of the 2-chlorophenyl group could impart unique characteristics to the resulting material, potentially leading to applications in drug delivery, hydrogels, or as synthetic mimics of host defense peptides.
In the field of fine chemicals , the compound serves as a versatile scaffold. beilstein-journals.org The primary alcohol can be oxidized to a carboxylic acid to produce the corresponding β-amino acid, while the amine group can be derivatized to create a wide range of molecules. These derivatives could find use as chiral ligands in asymmetric catalysis or as key components in the synthesis of agrochemicals, where specific stereoisomers are often required for biological activity.
| Application Area | Potential Role of this compound | Rationale / Example |
| Advanced Materials | Chiral Monomer | Synthesis of functional poly(β-peptoids) with defined stereochemistry, influencing polymer folding and function. |
| Pharmaceuticals | Chiral Building Block | Intermediate for complex Active Pharmaceutical Ingredients (APIs) where chirality is crucial for efficacy. nih.gov |
| Fine Chemicals | Chiral Ligand Synthesis | The amino alcohol backbone is a common feature in ligands used for asymmetric metal catalysis. westlake.edu.cn |
| Agrochemicals | Precursor for Bioactive Molecules | Synthesis of enantiomerically pure pesticides or herbicides, improving efficacy and reducing off-target effects. |
This table is illustrative of potential applications based on the structural class of the compound.
Interdisciplinary Research at the Interface of Chiral Synthesis and Advanced Chemical Technologies
The future of research on this compound will likely be characterized by the integration of chiral synthesis with advanced chemical technologies. This interdisciplinary approach aims to create more efficient, automated, and scalable manufacturing processes.
A significant trend is the combination of biocatalysis with continuous flow chemistry . nih.govacs.org In a flow reactor, reagents are continuously passed over immobilized enzymes, allowing for enhanced process control, improved safety, and higher productivity compared to traditional batch reactors. rsc.orgnih.gov This technology can significantly intensify the synthesis process, enabling the production of chiral amines and amino alcohols on an industrial scale with a smaller footprint. acs.org Flow systems can also facilitate the integration of multiple reaction steps—such as a chemo-catalytic reaction followed by an enzymatic one—into a seamless, uninterrupted sequence. nih.gov
Furthermore, computational modeling and protein engineering are becoming indispensable tools. unimi.itresearchgate.net Molecular modeling can help understand the interactions between a substrate and an enzyme's active site, guiding the engineering of enzymes with improved activity, stability, or selectivity for a specific target like the precursor to this compound. unimi.it This predictive power accelerates the development of custom biocatalysts, reducing the time and cost associated with laboratory screening. researchgate.net The convergence of synthetic chemistry, biotechnology, and process engineering is set to unlock new efficiencies and possibilities in the production and application of this and other valuable chiral compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
